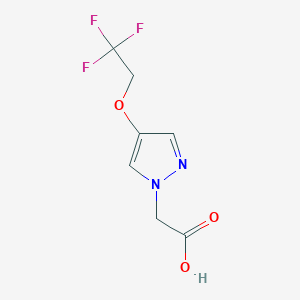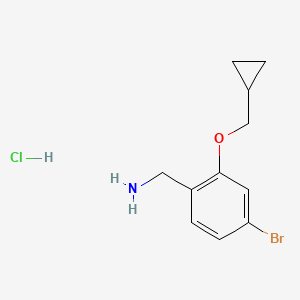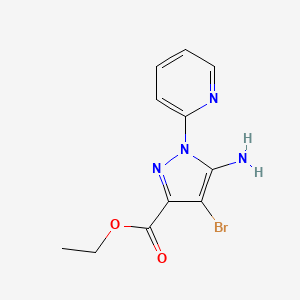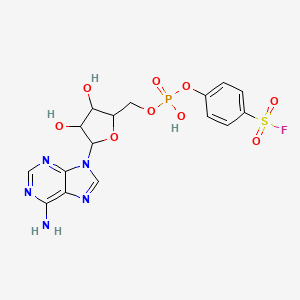
Adenosine-5'-(4-fluorosulfonylphenylphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is a significant compound in the biomedical field, particularly known for its role in studying the enzymatic activity of protein tyrosine phosphatases (PTPs). This compound is instrumental in research related to diseases such as cancer, autoimmune disorders, and diabetes, where PTP dysregulation is a key factor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5’-(4-fluorosulfonylphenylphosphate) typically involves the phosphorylation of adenosine derivatives. The process begins with the protection of the hydroxyl groups on the adenosine molecule, followed by the introduction of the 4-fluorosulfonylphenyl group through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of Adenosine-5’-(4-fluorosulfonylphenylphosphate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine-5’-(4-fluorosulfonylphenylphosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include sulfonate esters, sulfonamides, and various substituted phenylphosphates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). This inhibition is crucial for studying signal transduction pathways involved in cell growth, differentiation, and apoptosis. The compound is also used in:
Chemistry: As a reagent for synthesizing other nucleotide analogs.
Biology: To investigate cellular signaling mechanisms.
Medicine: In the development of therapeutic agents targeting PTPs for treating diseases like cancer and autoimmune disorders.
Industry: For quality control and assay development in pharmaceutical research.
Wirkmechanismus
The mechanism by which Adenosine-5’-(4-fluorosulfonylphenylphosphate) exerts its effects involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of PTPs, preventing the dephosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways that regulate cell proliferation and survival, making it a valuable tool for studying diseases characterized by abnormal PTP activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine-5’-(4-chlorosulfonylphenylphosphate)
- Adenosine-5’-(4-bromosulfonylphenylphosphate)
- Adenosine-5’-(4-methylsulfonylphenylphosphate)
Uniqueness
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is unique due to its specific fluorosulfonyl group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly effective in inhibiting PTPs and useful in a wide range of biochemical and medical research applications.
Eigenschaften
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAQYRFZVLMXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN5O9PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)
![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)

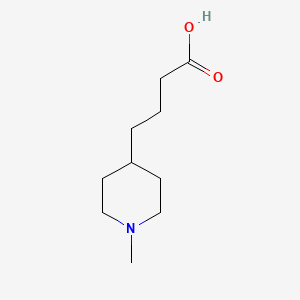
![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)


